molecular formula C10H13BO4 B13471613 4-(1-Methoxy-1-oxo-2-propyl)phenylboronic Acid

4-(1-Methoxy-1-oxo-2-propyl)phenylboronic Acid

Cat. No.: B13471613
M. Wt: 208.02 g/mol
InChI Key: PJLFBXHFEGBTEQ-UHFFFAOYSA-N
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Description

[4-(1-Methoxy-1-oxopropan-2-yl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a methoxy-substituted propanone. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, [4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid is widely used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is crucial for the synthesis of complex organic molecules .

Biology and Medicine: Its ability to form stable carbon-carbon bonds makes it valuable for the synthesis of biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of [4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Properties

Molecular Formula

C10H13BO4

Molecular Weight

208.02 g/mol

IUPAC Name

[4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C10H13BO4/c1-7(10(12)15-2)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3

InChI Key

PJLFBXHFEGBTEQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(C)C(=O)OC)(O)O

Origin of Product

United States

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